molecular formula C8H10O3 B8583701 Methyl 4-oxocyclohex-2-ene-1-carboxylate

Methyl 4-oxocyclohex-2-ene-1-carboxylate

Cat. No.: B8583701
M. Wt: 154.16 g/mol
InChI Key: UVDNBPZBGMVZBV-UHFFFAOYSA-N
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Description

Methyl 4-oxocyclohex-2-ene-1-carboxylate is an organic compound with the molecular formula C9H12O3. It is a derivative of cyclohexene, featuring a ketone group at the 4-position and a carboxylate ester group at the 1-position. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-oxocyclohex-2-ene-1-carboxylate can be synthesized through several methods. One common approach involves the reaction of methyl acetoacetate with methyl vinyl ketone in the presence of a base, such as sodium methoxide. This reaction proceeds via an aldol condensation followed by cyclization to form the desired product.

Another method involves the Diels-Alder reaction between 2-methoxy-1,3-butadiene and methyl-2-butynoate, followed by hydrolysis to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to maximize yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxocyclohex-2-ene-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Carboxylic acids or diketones.

    Reduction: Alcohols.

    Substitution: Various esters or amides, depending on the nucleophile used.

Scientific Research Applications

Methyl 4-oxocyclohex-2-ene-1-carboxylate is utilized in several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 4-oxocyclohex-2-ene-1-carboxylate involves its reactivity towards various nucleophiles and electrophiles. The ketone group at the 4-position is particularly reactive, allowing for a range of chemical transformations. The ester group at the 1-position can also participate in nucleophilic substitution reactions, further expanding the compound’s utility in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-oxocyclohex-2-ene-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 4-oxocyclohex-2-ene-1-carboxylate: Similar structure but with different substituents on the cyclohexene ring.

Uniqueness

This compound is unique due to its specific combination of functional groups, which provides a distinct reactivity profile. This makes it a versatile intermediate in organic synthesis, capable of undergoing a wide range of chemical reactions to form diverse products.

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

methyl 4-oxocyclohex-2-ene-1-carboxylate

InChI

InChI=1S/C8H10O3/c1-11-8(10)6-2-4-7(9)5-3-6/h2,4,6H,3,5H2,1H3

InChI Key

UVDNBPZBGMVZBV-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(=O)C=C1

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound was prepared in 53.9% yield following the procedure described in step 6 of method 2 for the preparation of intermediate 1, using methyl 4-oxocyclohex-1-enecarboxylate and methyl 4-oxocyclohex-2-enecarboxylate as the reactants. Methyl 4-oxocyclohex-1-enecarboxylate and methyl 4-oxocyclohex-2-enecarboxylate were prepared following the procedures described in Tet. Lett. Vol. 53, issue 7, page 819-821. m/e 287.05 (M+H)+, 2.435 min (method 8). 1H NMR (400 MHz, CHLOROFORM-d) δ 6.96 (dt, J=6.3, 1.5 Hz, 1H), 6.07 (dt, J=6.4, 1.4 Hz, 1H), 3.78 (s, 3H), 2.81-2.73 (m, 2H), 2.67-2.59 (m, 2H). 19F NMR (376 MHz, CHLOROFORM-d) δ −73.55 (s, 3F).
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intermediate 1
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